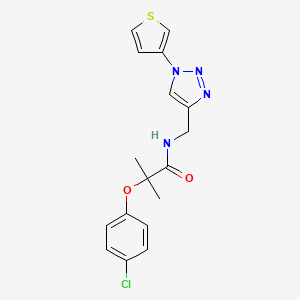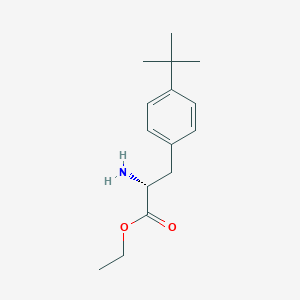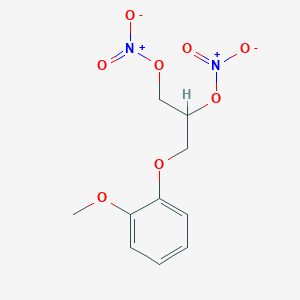
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide (N-CFPO) is a synthetic compound that has been studied for its potential applications in scientific research. N-CFPO has been found to possess a variety of biochemical and physiological properties that make it a promising agent for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological properties that make it a promising agent for use in laboratory experiments. For example, this compound has been used to study the effect of antifungal agents on the growth of several species of fungi. In addition, it has been used to study the effects of various compounds on the growth of mammalian cells.
Wirkmechanismus
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation and activation of EGFR . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in malignant cell proliferation .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are crucial for cell survival, proliferation, and differentiation . The disruption of these pathways leads to the suppression of malignant cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . By inhibiting EGFR, the compound disrupts critical cell survival pathways, leading to cell cycle arrest and the initiation of programmed cell death .
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide has several advantages for use in laboratory experiments. For example, it is easy to synthesize and has a low cost. In addition, it is stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be toxic in high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide in scientific research. For example, it could be used to study the effects of various compounds on the growth of mammalian cells or to study the effects of antifungal agents on the growth of various species of fungi. In addition, it could be used to study the effects of various compounds on the activity of enzymes involved in the synthesis of fatty acids or amino acids. Furthermore, it could be used to study the effects of various compounds on the activity of signaling pathways involved in the regulation of cell growth and differentiation. Finally, it could be used to develop novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide can be synthesized by a two-step procedure. The first step involves the reaction of 3-chloro-4-fluorophenyl alcohol with N-bromosuccinimide (NBS) in aqueous acetic acid. This reaction yields a chloroform solution containing the desired product, this compound, and an excess of NBS. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture to precipitate the excess NBS and to form a precipitate of this compound.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O2/c12-7-5-6(1-2-8(7)13)14-11(17)9-3-4-10(16)15-9/h1-2,5,9H,3-4H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWZQCKUGRNZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)
![N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)
![2-(furan-2-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2910965.png)

![5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910971.png)

![N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2910973.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910975.png)
![1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910977.png)


![3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2910980.png)